molecular formula C8H7NOS B078973 2-(Methylthio)benzo[d]oxazole CAS No. 13673-62-6

2-(Methylthio)benzo[d]oxazole

Cat. No. B078973
CAS RN: 13673-62-6
M. Wt: 165.21 g/mol
InChI Key: CBXAWZGFEDZKFR-UHFFFAOYSA-N
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Patent
US08263587B2

Procedure details

Methyl iodide (20 mL, 320 mmol) was added to a solution of benzooxazole-2-thiol (25.0 g, 165 mmol) taken in dry THF (250 mL) and the reaction mixture was stirred at room temperature for 80 hours, after which it was concentrated to give 2-methylsulfanyl-benzooxazole.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[SH:12]>C1COCC1>[CH3:1][S:12][C:4]1[O:3][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CI
Name
Quantity
25 g
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)S
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 80 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
CSC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.